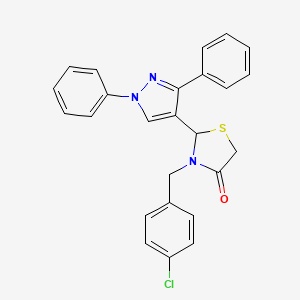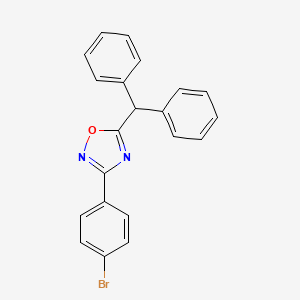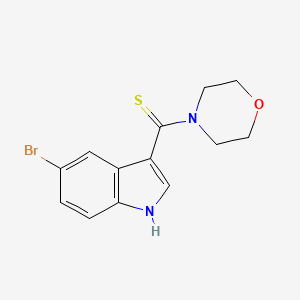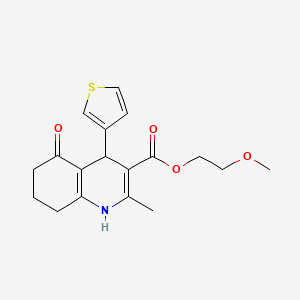
3-(4-chlorobenzyl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorobenzyl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazolidinones, which have been studied for their diverse biological activities.
Applications De Recherche Scientifique
3-(4-chlorobenzyl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various fields of medicine. Some of the areas of research include:
1. Cancer therapy: Thiazolidinones have been studied for their anticancer properties, and this compound has shown promising results in inhibiting the growth of cancer cells.
2. Anti-inflammatory activity: Thiazolidinones have been studied for their anti-inflammatory properties, and this compound has shown potential in reducing inflammation.
3. Antimicrobial activity: Thiazolidinones have also been studied for their antimicrobial properties, and this compound has shown activity against various bacterial and fungal strains.
Mécanisme D'action
The mechanism of action of 3-(4-chlorobenzyl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act through various pathways, including inhibition of enzymes and modulation of signaling pathways. For example, thiazolidinones have been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. Additionally, thiazolidinones have been shown to modulate the activity of various signaling pathways, such as the NF-κB pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Anticancer activity: this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
2. Anti-inflammatory activity: Thiazolidinones have been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines and enzymes.
3. Antimicrobial activity: Thiazolidinones have been shown to have activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorobenzyl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. Some of the advantages include:
1. High yield: The synthesis of this compound typically yields around 70%, making it a relatively efficient synthesis.
2. Diverse biological activities: Thiazolidinones have been shown to have diverse biological activities, making them useful for studying various areas of research.
Some of the limitations include:
1. Limited solubility: this compound has limited solubility in water, which can make it difficult to work with in aqueous solutions.
2. Limited stability: Thiazolidinones can be sensitive to light and air, which can affect their stability over time.
Orientations Futures
There are several future directions for research on 3-(4-chlorobenzyl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one. Some of these include:
1. Optimization of synthesis: Further optimization of the synthesis method could improve the yield and purity of the product.
2. Mechanistic studies: Further studies on the mechanism of action could provide insight into the biological activities of thiazolidinones.
3. Drug development: this compound could be further developed into a potential therapeutic agent for various diseases, such as cancer and inflammation.
4. Formulation development: Further studies on the solubility and stability of this compound could lead to the development of new formulations for improved delivery and efficacy.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic properties. The synthesis method involves a multicomponent reaction, and the compound has been studied for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Further research is needed to fully understand the mechanism of action and to develop this compound into a potential therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-(4-chlorobenzyl)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one involves the reaction of 4-chlorobenzaldehyde, 1,3-diphenyl-1H-pyrazol-4-ylhydrazine, and thiosemicarbazide in the presence of a catalytic amount of acetic acid. The reaction proceeds through a multicomponent reaction, which results in the formation of the thiazolidinone ring. The yield of the reaction is typically around 70%, and the purity of the product can be improved through recrystallization.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-(1,3-diphenylpyrazol-4-yl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3OS/c26-20-13-11-18(12-14-20)15-28-23(30)17-31-25(28)22-16-29(21-9-5-2-6-10-21)27-24(22)19-7-3-1-4-8-19/h1-14,16,25H,15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDSYLJPVIYEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899870.png)


![2,5-dichloro-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4899905.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide](/img/structure/B4899919.png)
![4-[3-(1-hydroxycyclohexyl)-2-propyn-1-yl]-4-propylmorpholin-4-ium iodide](/img/structure/B4899925.png)
![5-{[(2-ethylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4899930.png)
![2-[(2-chlorobenzyl)thio]-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4899934.png)
![7-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4899941.png)
![propyl 2-chloro-5-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4899959.png)
![N-({[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3,5-dimethoxybenzamide](/img/structure/B4899966.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4899992.png)